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Abstract

1-Bromo-2-(methoxymethoxy)ethane (BrCH2CH20CH20CHS3), CAS Number 112496-94-3, is
a versatile bifunctional reagent in modern organic synthesis. Its primary role is that of a 2-
hydroxyethylating agent, where the hydroxyl group is masked as a methoxymethyl (MOM)
ether. This protecting group strategy allows for the introduction of a masked ethanolamine or
ethylene glycol unit into a molecule via nucleophilic substitution at the bromine-bearing carbon.
The MOM ether is stable under a variety of reaction conditions, yet can be readily cleaved
under acidic conditions to reveal the primary alcohol. This guide provides an in-depth overview
of the applications of 1-Bromo-2-(methoxymethoxy)ethane, including detailed experimental
protocols for its use in alkylation reactions and potential Grignard reagent formation, supported
by quantitative data and workflow visualizations.

Physicochemical Properties

A summary of the key physical and chemical properties of 1-Bromo-2-
(methoxymethoxy)ethane is presented in the table below. This data is essential for its proper
handling, storage, and use in experimental setups.
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Property Value

Molecular Formula C4H9BroO:
Molecular Weight 169.02 g/mol

CAS Number 112496-94-3
Appearance Liquid

Boiling Point 116-117 °C

Density 1.448 g/mL at 25 °C

Refractive Index

n20/D 1.480

Flash Point

64.44 °C (148.0 °F) - closed cup

Solubility

Soluble in common organic solvents.

Core Application: A Protected 2-Hydroxyethyl

Synthon

The primary utility of 1-Bromo-2-(methoxymethoxy)ethane lies in its function as a synthon for

the 2-hydroxyethyl cation (*CH2CH20H). The methoxymethyl (MOM) ether serves as a robust

protecting group for the terminal hydroxyl function, allowing the bromo-functionalized end of the

molecule to participate in a range of nucleophilic substitution reactions.

The general synthetic strategy involves two key steps:

» Alkylation: A nucleophile (Nu~) displaces the bromide ion in an Sn2 reaction to form a new

carbon-nucleophile bond.

» Deprotection: The MOM ether is cleaved under acidic conditions to unmask the primary

hydroxyl group.
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General Synthetic Pathway

BrCH2CH20CH20CH3 Nucleophile (Nu~)
(1-Bromo-2-(methoxymethoxy)ethane) (e.g., RO~, RaN—, RS")

Alkylation (Sn2)

Nu-CH2CH20CH20CH3
(MOM-protected product)

4
Acidic Workup
(e.g., HCI, MeOH)

l

Nu-CH2CH20H
(Final Product)

Click to download full resolution via product page

Caption: General workflow for the utilization of 1-Bromo-2-(methoxymethoxy)ethane.

Applications in Organic Synthesis
O-Alkylation: Williamson Ether Synthesis

1-Bromo-2-(methoxymethoxy)ethane is an excellent substrate for the Williamson ether
synthesis, reacting with alkoxides or phenoxides to form ethers. This reaction is particularly
useful for introducing a protected ethylene glycol-type linker to alcohols and phenols.

While specific yield data for 1-Bromo-2-(methoxymethoxy)ethane is not extensively reported,
the following table provides typical yields for Williamson ether synthesis involving primary alkyl
bromides with various phenols and alcohols.
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Temperature Typical Yield

Nucleophile Base Solvent
(°C) (%)
Phenol K2COs Acetonitrile Reflux 85-95
Room Temp. to
4-Methoxyphenol  NaH THF 60 90-98
Benzyl Alcohol NaH DMF 0 to Room Temp.  80-95
Cyclohexanol K-OtBu THF Room Temp. 75-90

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon
or Nitrogen), add phenol (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF, 0.5 M).

Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60%
dispersion in mineral oil, 1.2 eq.) portion-wise.

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room
temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

Alkylation: Cool the resulting sodium phenoxide solution back to 0 °C and add 1-Bromo-2-
(methoxymethoxy)ethane (1.1 eq.) dropwise via syringe.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, cautiously quench the reaction by the slow addition of a
saturated aqueous solution of ammonium chloride (NH4Cl).

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x
volume of DMF).

Washing: Combine the organic layers and wash with water (2x) and then with saturated
agueous sodium chloride (brine).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate under reduced pressure.
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 Purification: Purify the crude product by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

N-Alkylation of Amines and Heterocycles

The introduction of the 2-(methoxymethoxy)ethyl group onto nitrogen atoms is a valuable
transformation in the synthesis of pharmaceutical intermediates. Primary and secondary
amines, as well as nitrogen-containing heterocycles, can be effectively alkylated.

The following table summarizes typical conditions and yields for the N-alkylation of various
amines with primary alkyl bromides.

Temperature Typical Yield

Nucleophile Base Solvent

(°C) (%)
Aniline K2COs Acetonitrile Reflux 70-85
Diethylamine EtsN THF Room Temp. 80-95
Imidazole NaH DMF Room Temp. 85-95
Pyrrolidine K2COs DMF 50 90-98

¢ Reaction Setup: In a round-bottom flask, combine aniline (1.0 eq.), anhydrous potassium
carbonate (K2COs, 2.0 eq.), and acetonitrile (0.3 M).

o Addition of Alkylating Agent: To the stirred suspension, add 1-Bromo-2-
(methoxymethoxy)ethane (1.2 eq.) at room temperature.

e Reaction: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress
by TLC.

o Work-up: After the reaction is complete (typically 12-18 hours), cool the mixture to room
temperature and filter off the inorganic salts.

o Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl
acetate and wash with water and brine.
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» Drying and Concentration: Dry the organic layer over anhydrous NazSOa, filter, and
concentrate in vacuo.

« Purification: Purify the crude product by column chromatography on silica gel.

S-Alkylation of Thiols

Thiols and thiophenols are excellent nucleophiles and react readily with 1-Bromo-2-
(methoxymethoxy)ethane to form the corresponding thioethers.

Temperature Typical Yield

Nucleophile Base Solvent
(°C) (%)
Thiophenol K2COs Acetone Reflux 90-99
Benzyl
NaH THF 0 to Room Temp.  90-98

Mercaptan
Cysteine

o DIPEA DMF Room Temp. 85-95
derivative

¢ Reaction Setup: To a solution of thiophenol (1.0 eq.) in acetone (0.4 M), add anhydrous
potassium carbonate (K2COs, 2.5 eq.).

o Addition of Alkylating Agent: Stir the mixture vigorously for 15 minutes at room temperature,
then add 1-Bromo-2-(methoxymethoxy)ethane (1.1 eq.).

» Reaction: Heat the reaction mixture to reflux (around 56 °C) for 6-12 hours, monitoring by
TLC.

o Work-up: After completion, cool the reaction to room temperature, filter off the solids, and
evaporate the acetone.

o Extraction: Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, water,
and finally brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate under reduced pressure.
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 Purification: The crude product is often of high purity, but can be further purified by column

chromatography or distillation if necessary.

Potential Application: Grighard Reagent Formation

While the presence of ether linkages can sometimes complicate Grignard reagent formation,
primary alkyl bromides are generally suitable substrates. The formation of the Grignard reagent
from 1-Bromo-2-(methoxymethoxy)ethane would generate a nucleophilic carbon, effectively
reversing the polarity of the ethyl group and opening up a different set of synthetic possibilities,
such as reaction with carbonyls, epoxides, and other electrophiles.

Grignard Reagent Formation and Reaction

BrCH2CH20CH20CH:s MgP°, Anhydrous Ether

Oxidative Insertion

BrMg-CH2CH20CH20CHs

(Grignard Reagent) Electrophile (e.g., R2C=0)

Nucleophilic Addition

R2C(OMgBr)CH2CH20CH20CH3 Aqueous Acidic Workup

Protonation

R2C(OH)CH2CH20CH20CH3

Click to download full resolution via product page
Caption: Proposed pathway for Grignard reagent formation and subsequent reaction.

Note: All glassware must be rigorously flame- or oven-dried, and the reaction must be
conducted under a strictly anhydrous, inert atmosphere.
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Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir
bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas.

Magnesium Activation: Place magnesium turnings (1.5 eq.) and a small crystal of iodine into
the flask. Gently warm the flask with a heat gun under a flow of inert gas until violet iodine
vapors are observed, then allow it to cool.[1]

Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. In
the dropping funnel, prepare a solution of 1-Bromo-2-(methoxymethoxy)ethane (1.0 eq.) in
anhydrous ether. Add a small portion of this solution to the magnesium. The reaction should
initiate within a few minutes, indicated by the disappearance of the iodine color and gentle
refluxing.

Grignard Formation: Once initiated, add the remaining 1-Bromo-2-
(methoxymethoxy)ethane solution dropwise at a rate that maintains a gentle reflux.

Completion: After the addition is complete, the mixture may be stirred at room temperature or
gently heated for an additional 1-2 hours to ensure complete formation of the Grignard
reagent. The resulting grey, cloudy solution can be used directly in subsequent reactions.

Deprotection of the MOM Ether

The final step in many synthetic sequences involving this reagent is the removal of the MOM

protecting group to liberate the primary alcohol. This is typically achieved under mild acidic

conditions.

Reaction Setup: Dissolve the MOM-protected substrate (1.0 eq.) in methanol (0.2 M).

Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq.) to the
solution at room temperature.

Reaction: Stir the reaction mixture and monitor by TLC for the disappearance of the starting
material. The reaction is typically complete within 1-4 hours.

Work-up: Neutralize the acid by the careful addition of a saturated aqueous solution of
sodium bicarbonate until effervescence ceases.
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« |solation: Remove the methanol under reduced pressure. Extract the aqueous residue with
an appropriate organic solvent (e.g., ethyl acetate, 3x).

» Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous
NazS0a4, and concentrate to yield the deprotected alcohol. Further purification can be
performed by column chromatography if necessary.

Conclusion

1-Bromo-2-(methoxymethoxy)ethane is a highly effective and versatile reagent for the
introduction of a protected 2-hydroxyethyl moiety. Its utility in O-, N-, and S-alkylation reactions
is well-established in principle, following the predictable reactivity of primary alkyl halides in Sn2
reactions. The stability of the MOM ether under basic and nucleophilic conditions, combined
with its straightforward removal under acidic conditions, makes this reagent a valuable tool in
the multistep synthesis of complex molecules relevant to the pharmaceutical and materials
science industries. The potential for Grignard reagent formation further broadens its synthetic
applicability, positioning it as a key building block for a diverse range of chemical
transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b054506?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

